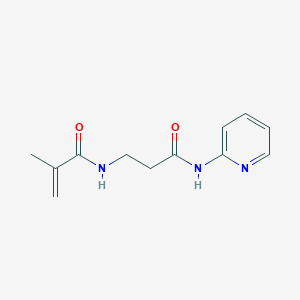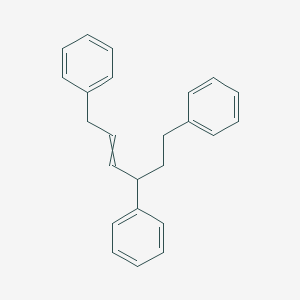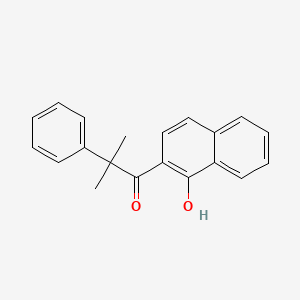
1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- is a complex organic compound known for its unique structural properties. This compound features a propanone backbone with a hydroxy-naphthalenyl group and a phenyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation of 1-hydroxy-2-naphthalene with 2-methyl-2-phenylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency.
Chemical Reactions Analysis
1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which 1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy-naphthalenyl group can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- can be compared with similar compounds such as:
- 1-Propanone, 1-(2-hydroxyphenyl)-2-methyl-2-phenyl-
- 1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-ethyl-2-phenyl-
- 1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-(4-methylphenyl)-
These compounds share structural similarities but differ in the position and nature of substituents, which can significantly impact their chemical properties and applications. The unique combination of the hydroxy-naphthalenyl and phenyl groups in 1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- distinguishes it from its analogs, offering distinct reactivity and interaction profiles.
Properties
CAS No. |
251442-76-9 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-(1-hydroxynaphthalen-2-yl)-2-methyl-2-phenylpropan-1-one |
InChI |
InChI=1S/C20H18O2/c1-20(2,15-9-4-3-5-10-15)19(22)17-13-12-14-8-6-7-11-16(14)18(17)21/h3-13,21H,1-2H3 |
InChI Key |
OOEOJUAAIKFFOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl-](/img/structure/B14249193.png)

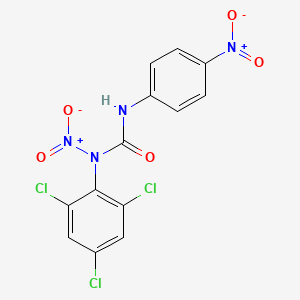

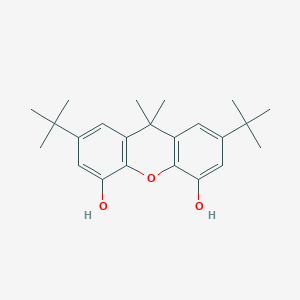
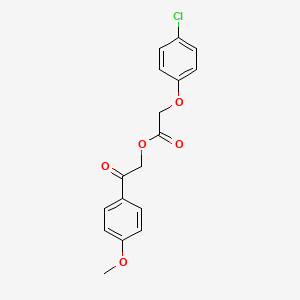
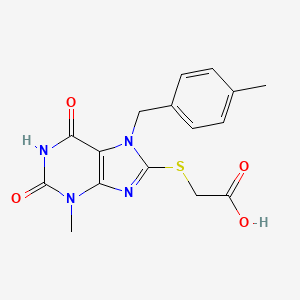
![2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine](/img/structure/B14249221.png)
![Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]-](/img/structure/B14249227.png)
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14249232.png)
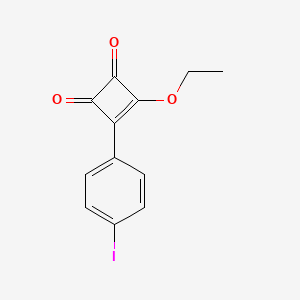
![1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol}](/img/structure/B14249249.png)
